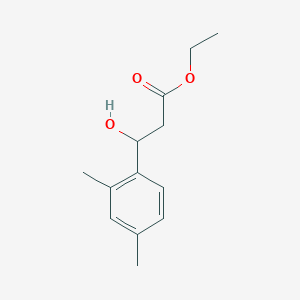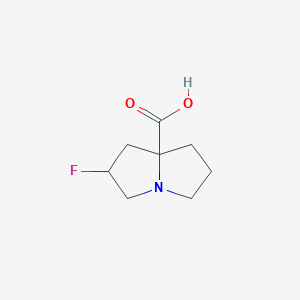
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 4th positions, respectively, on the isoquinoline ring. The methyl group is located at the 2nd position, and the compound features a lactam (cyclic amide) structure at the 1st position. Isoquinolinone derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with 2-methyl-4-nitrobenzoic acid and 4-chloroaniline.
Cyclization: The cyclization reaction can be carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring.
Final Steps: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinones, while coupling reactions can produce complex biaryl structures.
科学研究应用
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Isoquinolinone derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and iodine atoms can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
7-Chloro-4-bromo-2-methylisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine.
7-Chloro-4-fluoro-2-methylisoquinolin-1(2H)-one: Similar structure but with a fluorine atom instead of iodine.
7-Chloro-4-iodo-2-ethylisoquinolin-1(2H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the isoquinolinone core makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H7ClINO |
|---|---|
分子量 |
319.52 g/mol |
IUPAC 名称 |
7-chloro-4-iodo-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H7ClINO/c1-13-5-9(12)7-3-2-6(11)4-8(7)10(13)14/h2-5H,1H3 |
InChI 键 |
KXSUMJQBUAGLEX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C1=O)C=C(C=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)










![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
